molecular formula C17H24N2O4 B8364395 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester

2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester

Cat. No. B8364395
M. Wt: 320.4 g/mol
InChI Key: LIYAEAVMSQDRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402672B2

Procedure details

Scheme 3 discloses a synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1. In Scheme 3, step h, a mixture of (3-iodo-pyridin-4-yl)carbamic acid 1,1-dimethylethyl ester (7b-1), 3,3-diethoxy-1-propyne, a base such as for example triethylamine or Hunig's base (N,N-diisopropylethylamine), dichlorobis(triphenylphospine)palladium(II) and copper iodide is heated in a suitable solvent such as for example dry DMF under an inert atmosphere at about 90° C. for about three hours. The reaction mixture is cooled to about 70° C. and treated with a suitable base such as for example 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), followed by stirring for about three hours at about 70° C. and then stirring at room temperature for about twelve hours. The reaction mixture is poured into ethyl acetate, washed with water and brine and the organic phase dried, filtered and concentrated to provide 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (8b-1) which is purified by chromatography or other methods as are well known to one skilled in the art. As shown in Scheme 3, step i, hydrolysis of compound 8b-1 is effected under acidic conditions to afford 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde. Treatment of 8b-1 with a mineral acid such as for example hydrochloric acid for a suitable period of time such as about 20 hours at room temperature affords a mixture of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) and 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester after isolation and chromatographic separation of the product mixture by methods well known to one skilled in the art. Acidic hydrolysis of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester by refluxing with a suitable acid such as for example trifluoroacetic acid and a suitable solvent such as for example dichloromethane affords 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde, 9b-1. As shown in Scheme 3, step j, treatment of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) in a suitable solvent such as methanol with sodium cyanide and manganese dioxide with cooling at about 0° C. and stirring for about five hours provides 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1 after filtering, washing with water and isolation by methods as are well known to one skilled in the art.
Quantity
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Type
reactant
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Identifiers

REACTION_CXSMILES
COC(C1NC2C=CN=CC=2C=1)=O.[CH3:14][C:15]([O:18][C:19](=[O:28])[NH:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][C:22]=1I)([CH3:17])[CH3:16].[CH2:29]([O:31][CH:32]([O:35][CH2:36][CH3:37])[C:33]#[CH:34])[CH3:30].CCN(C(C)C)C(C)C.N12CCCN=C1CCCCC2.N12CCCC1=NCCC2>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I.C(OCC)(=O)C.CN(C=O)C.C(N(CC)CC)C>[CH3:14][C:15]([O:18][C:19]([N:20]1[C:21]2[CH:26]=[CH:25][N:24]=[CH:23][C:22]=2[CH:34]=[C:33]1[CH:32]([O:35][CH2:36][CH3:37])[O:31][CH2:29][CH3:30])=[O:28])([CH3:17])[CH3:16] |^1:69,88|

Inputs

Step One
Name
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Type
reactant
Smiles
COC(=O)C1=CC=2C=NC=CC2N1
Step Two
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Type
solvent
Smiles
CN(C)C=O
Step Three
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solvent
Smiles
C(C)N(CC)CC
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reactant
Smiles
CC(C)(C)OC(NC1=C(C=NC=C1)I)=O
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reactant
Smiles
C(C)OC(C#C)OCC
Step Five
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reactant
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CCN(C(C)C)C(C)C
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reactant
Smiles
N12CCCCCC2=NCCC1
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reactant
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Step Eight
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catalyst
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Smiles
[Cu](I)I
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring for about three hours at about 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at room temperature for about twelve hours
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
the organic phase dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1C(=CC=2C=NC=CC21)C(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.